Bhq-1 nhs

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

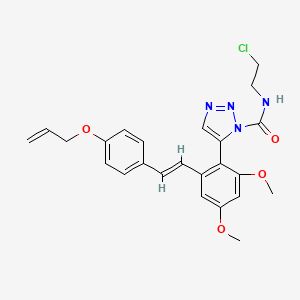

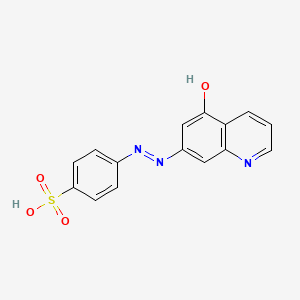

BHQ-1 NHS: (Black Hole Quencher-1 N-hydroxysuccinimide ester) is a dark quencher extensively used in molecular biology and biochemistry. It is a non-fluorescent chromophore that absorbs light energy and dissipates it as heat, making it ideal for applications in Fluorescence Resonance Energy Transfer (FRET) DNA detection probes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BHQ-1 NHS is synthesized by reacting BHQ-1 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: BHQ-1 NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, peptides, and oligonucleotides .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), coupling agents (e.g., DCC).

Conditions: The reaction typically occurs at pH 7-9 and room temperature.

Major Products: The major product of the reaction between this compound and a primary amine is a BHQ-1-labeled biomolecule, such as a BHQ-1-labeled protein or oligonucleotide .

Wissenschaftliche Forschungsanwendungen

Chemistry: BHQ-1 NHS is used in the synthesis of FRET probes for detecting nucleic acids. It is also employed in the development of molecular beacons and TaqMan probes for real-time PCR assays .

Biology: In biological research, this compound is used to label proteins and peptides for studying protein-protein interactions, enzyme kinetics, and cellular localization .

Medicine: this compound is utilized in diagnostic assays for detecting genetic mutations, infectious diseases, and cancer biomarkers. It is also used in the development of therapeutic agents and drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of diagnostic kits, biosensors, and high-throughput screening assays .

Wirkmechanismus

BHQ-1 NHS exerts its effects through a combination of FRET and static quenching mechanisms. In FRET, the excited fluorophore (donor) transfers energy to the BHQ-1 (acceptor) when they are in close proximity, resulting in the quenching of fluorescence. In static quenching, the fluorophore and BHQ-1 form a non-fluorescent intramolecular dimer . The molecular targets of this compound are primarily the primary amines in proteins, peptides, and oligonucleotides .

Vergleich Mit ähnlichen Verbindungen

BHQ-2 NHS: Another dark quencher with a broader quenching range (550-650 nm) compared to BHQ-1 NHS (480-580 nm).

Dabcyl: A dark quencher with a quenching range of 380-530 nm, often used in FRET applications.

BBQ-650 NHS: A dark quencher with a quenching range of 550-750 nm, suitable for applications requiring longer wavelength quenching.

Uniqueness of this compound: this compound is unique due to its high quenching efficiency, broad quenching range, and compatibility with a wide variety of fluorophores. It is particularly effective in applications requiring low background fluorescence and high signal-to-noise ratios .

Eigenschaften

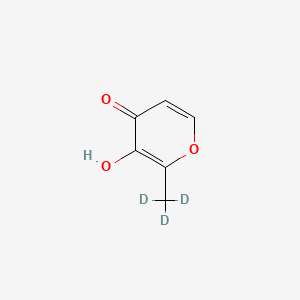

Molekularformel |

C30H31N7O7 |

|---|---|

Molekulargewicht |

601.6 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

InChI |

InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3 |

InChI-Schlüssel |

QIDPAHFSJZFKAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

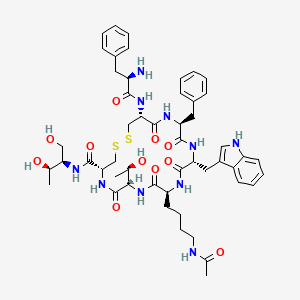

![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)

![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)

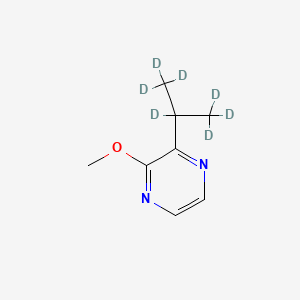

![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)